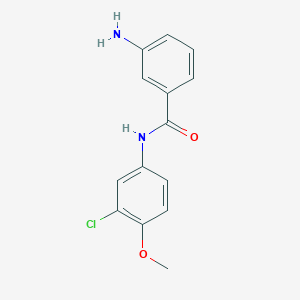

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide

Description

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide is a benzamide derivative characterized by a 3-amino substituent on the benzoyl ring and a 3-chloro-4-methoxy-substituted aniline moiety. Its molecular formula is C₁₄H₁₂ClN₂O₂, with a molar mass of 290.74 g/mol and a density of 1.304 g/cm³ . The compound is synthesized via nickel-catalyzed reductive aminocarbonylation or coupling reactions, achieving yields up to 75% under optimized conditions .

Properties

IUPAC Name |

3-amino-N-(3-chloro-4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-6-5-11(8-12(13)15)17-14(18)9-3-2-4-10(16)7-9/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLALCPRDHNCQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide typically involves the reaction of 3-chloro-4-methoxyaniline with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This involves the use of microreactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.

Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Formation of substituted benzamides.

Oxidation Reactions: Formation of nitrobenzamides.

Reduction Reactions: Formation of aminobenzamides.

Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the position and nature of substituents:

- Electron Effects: The 4-methoxy group in the target compound enhances solubility compared to purely chloro-substituted analogs (e.g., 3-Amino-N-(3-chlorophenyl)benzamide) due to its electron-donating nature .

Physicochemical and Crystallographic Properties

- Solubility : The 4-methoxy group in the target compound improves aqueous solubility compared to analogs with nitro or methyl groups .

- Hydrogen Bonding : Crystallographic studies of related amides (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) reveal N–H···O and C–H···O interactions, critical for crystal packing and stability . The target compound likely exhibits similar hydrogen-bonding patterns.

- Density: The target compound’s density (1.304 g/cm³) is higher than that of 3-Amino-N-(3-chlorophenyl)benzamide (1.22 g/cm³, estimated), reflecting substituent contributions .

Biological Activity

3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₃ClN₂O₂

- Molecular Weight : 276.72 g/mol

- CAS Number : 1016534-19-2

The compound exhibits its biological activity primarily through the modulation of enzyme and receptor functions. It has been observed to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. The binding affinity and selectivity towards different targets can lead to varied biological outcomes depending on the context of use .

Anti-inflammatory Properties

Research indicates that this compound can inhibit inflammatory pathways. This is particularly relevant in conditions characterized by chronic inflammation. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory responses.

Anticancer Activity

The compound has shown promise in anticancer applications, particularly against various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity in assays performed on MDA-MB-231 breast cancer cells . The compound's ability to affect cell cycle regulation and promote cell death highlights its potential as a chemotherapeutic agent.

Antimicrobial Effects

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects . The compound's activity against bacterial strains like Staphylococcus aureus and Escherichia coli suggests potential applications in treating infections.

Case Study 1: Apoptosis Induction in Cancer Cells

In a study focusing on MDA-MB-231 cells, treatment with this compound resulted in a notable increase in apoptotic cell populations. The annexin V-FITC assay indicated a 22-fold increase in late apoptotic cells compared to controls, suggesting robust anticancer activity .

Case Study 2: Inhibition of Inflammatory Mediators

Another study highlighted the compound's capability to inhibit key inflammatory mediators. By assessing cytokine levels post-treatment, researchers found a significant reduction in TNF-alpha and IL-6 levels, reinforcing its anti-inflammatory potential.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound is typically synthesized via amide coupling between 3-chloro-4-methoxyaniline and 3-aminobenzoic acid derivatives. A base (e.g., pyridine or triethylamine) is essential to neutralize HCl generated during the reaction. Solvents like dichloromethane or acetonitrile are commonly used. Optimize temperature (0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Compare peaks with predicted chemical shifts (e.g., aromatic protons at δ 6.5–8.0 ppm, NH2 signals near δ 5.5–6.0 ppm).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 291.1).

- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and NH2 bends (~1600 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Screen for antibacterial activity using:

- MIC assays against Gram-positive/negative strains.

- Enzyme inhibition studies targeting bacterial PPTases (acps-pptase), as structural analogs disrupt fatty acid biosynthesis .

- Cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining safety?

- Methodological Answer :

- Hazard Mitigation : Conduct DSC analysis to identify thermal decomposition risks (e.g., decomposition >150°C). Use inert atmospheres (N2/Ar) during exothermic steps.

- Scale-Up : Replace volatile solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate). Monitor reaction progress via in-situ FT-IR to minimize byproducts.

- Mutagenicity : Perform Ames II testing to evaluate genotoxicity, referencing protocols for anomeric amides .

Q. What strategies address poor solubility of this compound in aqueous buffers?

- Methodological Answer :

- Co-solvent systems : Use DMSO (<5% v/v) or cyclodextrin-based solubilization.

- Salt Formation : React with HCl or sodium pivalate to improve hydrophilicity.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals (e.g., overlapping aromatic protons).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF).

- X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis, as demonstrated for related benzamides .

Q. How should researchers reconcile inconsistent biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like bacterial growth phase, serum concentration in cell cultures, and solvent purity.

- Orthogonal Assays : Validate enzyme inhibition with ITC (isothermal titration calorimetry) alongside kinetic assays.

- Impurity Profiling : Use HPLC-MS to quantify byproducts (e.g., hydrolyzed amides) that may interfere with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.